5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione

Catalog No.
S739710
CAS No.
91533-21-0
M.F
C6H4N2O2S
M. Wt
168.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione

CAS Number

91533-21-0

Product Name

5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione

IUPAC Name

5,6-dihydrothieno[2,3-d]pyridazine-4,7-dione

Molecular Formula

C6H4N2O2S

Molecular Weight

168.18 g/mol

InChI

InChI=1S/C6H4N2O2S/c9-5-3-1-2-11-4(3)6(10)8-7-5/h1-2H,(H,7,9)(H,8,10)

InChI Key

KWBNTVHZVCVOAV-UHFFFAOYSA-N

SMILES

C1=CSC2=C1C(=O)NNC2=O

Canonical SMILES

C1=CSC2=C1C(=O)NNC2=O

Structure and Availability:

This compound belongs to the class of chalcogenadiazolopyridazines, where a chalcogen atom (oxygen, sulfur, or selenium) is incorporated into a diazole ring fused with a pyridazine ring. Compared to other members of this class, 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione has limited research due to its lower availability. However, a recent study explored its synthesis as a precursor for further functionalization.

5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione is a heterocyclic compound characterized by its unique bicyclic structure, which includes a thieno and pyridazine moiety. Its molecular formula is C₈H₆N₂O₂, and it has a molecular weight of approximately 168.17 g/mol. The compound features a fused ring system that contributes to its chemical reactivity and biological activity, making it an interesting subject of study in medicinal chemistry and organic synthesis.

Typical of pyridazine and thieno derivatives. These include:

  • Electrophilic Aromatic Substitution: The electron-rich nature of the thieno group allows for electrophilic substitution reactions.
  • Nucleophilic Attack: The carbonyl groups in the compound can undergo nucleophilic addition reactions, leading to the formation of various derivatives.
  • Cyclization Reactions: This compound can act as a precursor in cyclization reactions to generate more complex structures.

For example, it can react with aryl halides under basic conditions to form substituted derivatives.

Research indicates that 5,6-dihydrothieno[2,3-d]pyridazine-4,7-dione exhibits notable biological activities. It has been studied for its potential as:

  • Antimicrobial Agents: Some derivatives show activity against various bacterial strains.
  • Anti-inflammatory Properties: Compounds with similar structures have been reported to exhibit anti-inflammatory effects.
  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation due to its ability to interfere with cellular signaling pathways.

These biological properties make it a candidate for further pharmacological investigations .

The synthesis of 5,6-dihydrothieno[2,3-d]pyridazine-4,7-dione typically involves cyclization reactions starting from simpler precursors. Common methods include:

  • Cyclization of Thienyl Hydrazines: Reacting thienyl hydrazines with appropriate carbonyl compounds under acidic conditions can yield the target compound.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions involving thienyl derivatives and hydrazones.
  • Microwave-Assisted Synthesis: Modern techniques such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times.

These methods highlight the versatility in synthesizing this compound while optimizing conditions for better yields .

5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it is explored as a lead compound for developing new drugs targeting infections and cancer.
  • Chemical Intermediates: It serves as an important intermediate in organic synthesis for creating more complex heterocyclic compounds.
  • Material Science: Its unique properties may find applications in developing novel materials with specific electronic or optical characteristics.

Studies investigating the interactions of 5,6-dihydrothieno[2,3-d]pyridazine-4,7-dione with biological targets have revealed insights into its mechanism of action. For instance:

  • Protein Binding Studies: Research on how this compound binds to various proteins involved in disease pathways helps elucidate its therapeutic potential.
  • Cellular Uptake Mechanisms: Understanding how the compound enters cells can inform modifications to enhance efficacy and reduce toxicity.

These interaction studies are crucial for optimizing the pharmacological profile of this compound .

Several compounds share structural similarities with 5,6-dihydrothieno[2,3-d]pyridazine-4,7-dione. Here are some notable examples:

Compound NameStructure TypeUnique Features
5,6-Dihydropyridazine-4,7-dionePyridazineLacks thieno group; different reactivity profile
ThienopyridazineThieno-PyridazineContains a thiophene ring; different electronic properties
1H-Thieno[3,4-b]quinolin-2-oneQuinolineExhibits different biological activities

These compounds illustrate the diversity within this class of heterocycles while highlighting the unique structural features of 5,6-dihydrothieno[2,3-d]pyridazine-4,7-dione that may influence its reactivity and biological profile. The presence of both thieno and pyridazine rings contributes to its distinct properties compared to other similar compounds .

Conventional Synthesis Routes from Thiophene Precursors

The synthesis of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione through conventional thermal methods represents a fundamental approach that relies on well-established thiophene chemistry [2]. These methodologies typically involve cyclization reactions starting from simpler thiophene-based precursors, utilizing traditional heating techniques to achieve the desired bicyclic scaffold [3].

The most prevalent conventional approach involves the Gewald reaction as an initial step, where thiophene precursors are formed through the reaction of carbonyl compounds with activated methylene compounds in the presence of elemental sulfur [4]. This classical methodology provides access to amino-substituted thiophene derivatives that serve as versatile intermediates for subsequent pyridazine ring formation [5]. The process typically operates under thermal conditions ranging from 80°C to 120°C with reaction times extending from 4 to 12 hours [6].

A particularly significant conventional route utilizes the condensation of thiophene-containing dicarbohydrazides with appropriate cyclization agents [7]. This methodology involves heating the reaction mixture in hydrochloric acid solutions at temperatures between 75°C and 90°C [7]. Research has demonstrated that optimal yields are achieved when the reaction is conducted at 75°C for approximately one hour, with longer heating periods leading to decomposition of the target compound [7].

The Friedel-Crafts acylation approach represents another established conventional method, where thiophene derivatives are subjected to acylation followed by cyclization with hydrazine hydrate [8]. This process typically requires reflux conditions in ethanol for several hours, achieving yields in the range of 60-80% depending on the substitution pattern of the starting materials [8].

Reaction ConditionsTemperature (°C)Time (hours)Yield (%)Reference
Hydrochloric acid cyclization75141 [7]
Gewald reaction sequence80-1204-1272-86 [4] [9]
Friedel-Crafts acylationReflux6-860-80 [8]
Thermal condensation90-1108-2445-65 [10]

Conventional thermal synthesis also encompasses the utilization of thioglycolic acid derivatives in condensation reactions with acetylenic compounds [10] [11]. These Fiesselmann-type reactions proceed through nucleophilic attack of the sulfur atom on activated triple bonds, followed by cyclization to form the thiophene ring system [10]. The subsequent introduction of the pyridazine moiety is achieved through treatment with hydrazine derivatives under reflux conditions [12].

The classical approach often employs stepwise synthetic strategies where thiophene intermediates are first prepared and subsequently functionalized to introduce the pyridazine ring [13]. This methodology has been demonstrated to provide good control over regioselectivity, although reaction times are typically extended compared to modern approaches [14]. The sequential reduction and oxidation of thienopyridazin-3-one derivatives represents a well-documented conventional route that achieves the target dihydropyridazinedione structure through controlled manipulation of oxidation states [14].

Microwave-Assisted and Solvent-Free Approaches

Microwave-assisted synthesis has emerged as a powerful tool for the efficient preparation of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione, offering significant advantages over conventional thermal methods in terms of reaction time, yield, and energy efficiency [15] [16]. These methodologies exploit the unique heating mechanism of microwave irradiation to accelerate cyclization reactions and improve overall synthetic efficiency [17].

The application of microwave-assisted heating to thieno-pyridazine synthesis has demonstrated remarkable improvements in reaction kinetics [15]. Research has shown that microwave irradiation at 150°C for 4-8 minutes can achieve comparable or superior yields to conventional methods that require several hours of heating [17]. The rapid heating profile characteristic of microwave synthesis prevents decomposition pathways that commonly occur during prolonged thermal treatment [16].

A particularly noteworthy microwave-assisted approach involves the one-pot three-component synthesis utilizing maleic anhydride, thiosemicarbazide, and hydrazonoyl chlorides under microwave irradiation [17]. This methodology operates at 500 watts and 150°C, achieving complete conversion within 4-8 minutes while utilizing chitosan as an environmentally benign catalyst [17]. The process demonstrates excellent atom economy and significantly reduced environmental impact compared to traditional approaches [17].

Microwave ConditionsPower (W)Temperature (°C)Time (min)Yield (%)CatalystReference
Three-component synthesis5001504-885-92Chitosan [17]
Cyclization reaction2001602-678-90PTSA [16]
Aromatization100-300110-2002-1070-95Various [15] [18]
One-pot multicomponent3001403-783-94Base catalyst [19]

Solvent-free synthesis represents another environmentally sustainable approach that has gained significant attention in the preparation of thieno-pyridazine derivatives [20] [21]. These methodologies eliminate the need for organic solvents, reducing environmental impact while often improving reaction efficiency [21]. The neat reaction conditions typically involve heating the reactants under solvent-free conditions with appropriate catalysts [22].

The development of solvent-free protocols has been particularly successful for multicomponent reactions leading to thieno-pyridazine formation [21]. Research has demonstrated that heating reactants under neat conditions at temperatures ranging from 80°C to 160°C can achieve excellent yields while maintaining good regioselectivity [22]. The absence of solvent often leads to higher effective concentrations of reactants, resulting in accelerated reaction rates [20].

Mechanochemical synthesis, a subset of solvent-free approaches, has shown promise for the preparation of thieno-pyridazine derivatives through ball-milling techniques [19]. This methodology involves grinding reactants together with catalytic amounts of base under mechanical force, achieving cyclization without the need for additional heating or solvents [19]. The process has demonstrated particular utility for the synthesis of pyridazine derivatives with sensitive functional groups that might decompose under traditional thermal conditions [20].

The combination of microwave irradiation with solvent-free conditions represents an optimal approach that maximizes both efficiency and environmental sustainability [16]. Studies have shown that microwave-assisted solvent-free synthesis can reduce reaction times to minutes while achieving yields comparable to or better than conventional solution-phase methods [17] [21].

Post-Synthetic Functionalization Strategies

Post-synthetic functionalization of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione provides access to diverse structural modifications that enhance the utility and properties of the core heterocyclic scaffold [23] [24]. These strategies enable the introduction of various functional groups and substituents after the initial formation of the bicyclic system, allowing for systematic structure-activity relationship studies and property optimization [25] [26].

The most prevalent post-synthetic modification involves nucleophilic substitution reactions at reactive positions on the pyridazine ring [27]. Research has demonstrated that the electron-deficient nature of the pyridazine system facilitates nucleophilic attack by various nucleophiles, including amines, alcohols, and thiolates [28]. These reactions typically proceed under mild conditions, preserving the integrity of the thieno-pyridazine core while introducing desired functionality [24].

Denitrogenative transformation reactions represent a sophisticated post-synthetic strategy that has gained attention for the modification of thieno-pyridazine derivatives [27] [28]. This approach involves the controlled removal of nitrogen atoms from triazole-fused systems to generate substituted thieno-pyridazine products [27]. The methodology utilizes acid-mediated conditions with nucleophilic insertion mechanisms to achieve selective functionalization [28].

Functionalization MethodConditionsTemperature (°C)Time (hours)Yield Range (%)Reference
Nucleophilic substitutionBase/nucleophile60-802-670-90 [24] [25]
Denitrogenative transformationAcid catalyst80-1001-365-85 [27] [28]
Cross-coupling reactionsPd catalyst80-1204-1275-95 [8] [23]
Alkylation reactionsBase/alkyl halideRT-601-480-95 [26]

Palladium-catalyzed cross-coupling reactions have proven particularly valuable for the post-synthetic modification of thieno-pyridazine systems [8]. Suzuki-Miyaura coupling reactions enable the introduction of various aromatic and heteroaromatic substituents, significantly expanding the structural diversity accessible from the parent compound [8]. These reactions typically employ standard palladium catalysts with appropriate ligands under inert atmosphere conditions [23].

The functionalization of carbonyl positions in the dihydropyridazinedione system offers additional opportunities for structural modification [24]. Condensation reactions with various nucleophiles, including hydrazines and hydroxylamines, provide access to oxime and hydrazone derivatives with altered electronic properties [26]. These transformations often proceed under mild acidic or basic conditions, maintaining the core heterocyclic structure while introducing functionality at the carbonyl positions [24].

Alkylation strategies represent another important class of post-synthetic modifications, particularly for the introduction of substituents at nitrogen atoms or other nucleophilic sites [13]. Research has shown that selective alkylation can be achieved using appropriate alkylating agents under controlled conditions, providing access to N-substituted derivatives with enhanced properties [26]. The regioselectivity of these reactions can often be controlled through the choice of base and reaction conditions [25].

The development of protecting group strategies has enhanced the scope of post-synthetic functionalization by enabling selective modification of specific positions [23]. Temporary protection of reactive sites allows for sequential functionalization protocols that would otherwise be incompatible due to competing reactivity [24]. These approaches have proven particularly valuable for the synthesis of multiply substituted thieno-pyridazine derivatives with precise control over substitution patterns [26].

Nuclear Magnetic Resonance spectroscopy represents the primary technique for structural characterization of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione, providing detailed information about the molecular framework, electronic environment, and connectivity patterns of the bicyclic system. The heterocyclic nature of this compound presents unique spectroscopic signatures that distinguish it from other related structures.

Proton Nuclear Magnetic Resonance Characterization

The proton Nuclear Magnetic Resonance spectrum of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione exhibits characteristic signals reflecting the electronic environment of the fused thiophene-pyridazine system [1] [2]. The thiophene ring protons typically appear in the aromatic region between 7.0-8.5 parts per million, with the heterocyclic nature of the pyridazine moiety influencing the chemical shift patterns through electronic deshielding effects [3] [4]. The protons of the thiophene ring demonstrate coupling patterns consistent with the five-membered aromatic system, while the NH protons associated with the dihydropyridazine core appear as exchangeable signals in the 10-12 parts per million region [5] [6].

Studies of pyridazine derivatives have established that the pyridazine ring carbons show distinct chemical shift patterns depending on their position relative to the nitrogen atoms [5]. For 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione, the partially saturated nature of the pyridazine ring at positions 5 and 6 creates unique spectroscopic fingerprints. The NH protons exhibit characteristic chemical shifts that are sensitive to hydrogen bonding interactions and the electron-withdrawing effects of the adjacent carbonyl groups [7]. The integration patterns confirm the expected number of protons for each distinct chemical environment within the molecule.

The chemical shift values for the thiophene protons in this bicyclic system are influenced by the fusion with the pyridazine ring, typically appearing slightly downfield compared to simple thiophene derivatives due to the electron-withdrawing nature of the pyridazine nitrogen atoms [8] [9]. Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Heteronuclear Multiple Bond Correlation experiments, provide crucial connectivity information that confirms the structural assignment and establishes the regiochemistry of the fused ring system [10] [11].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information for 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione, revealing the electronic environments of all carbon atoms within the bicyclic framework [5] [12]. The carbonyl carbons of the dione functionality appear in the characteristic region around 160-180 parts per million, with their exact positions influenced by the neighboring nitrogen atoms and the overall electronic distribution within the heterocyclic system [13] [6]. The thiophene ring carbons demonstrate chemical shifts typical of five-membered aromatic heterocycles, while the pyridazine ring carbons show the effects of nitrogen substitution and partial saturation.

The carbon atoms of the thiophene ring exhibit chemical shifts in the range of 120-140 parts per million, with variations depending on their proximity to the sulfur heteroatom and the fusion point with the pyridazine ring [14] [15]. The pyridazine ring carbons show distinct patterns, with the carbon atoms adjacent to nitrogen displaying characteristic downfield shifts due to the electronegativity of nitrogen [5] [16]. The partially saturated carbons at positions 5 and 6 of the pyridazine ring appear at chemical shifts consistent with aliphatic carbons adjacent to electron-withdrawing groups, typically in the 40-60 parts per million region.

Distortionless Enhancement by Polarization Transfer experiments aid in the assignment of carbon multiplicities, distinguishing between quaternary, tertiary, secondary, and primary carbons within the structure [17]. The carbonyl carbons are readily identified by their characteristic chemical shifts and lack of attached protons, appearing as singlets in the Carbon-13 spectrum. The electronic effects of the fused ring system create subtle but measurable differences in the carbon chemical shifts compared to the individual ring components, providing valuable information about the electronic communication between the thiophene and pyridazine moieties [18] [19].

Advanced Nuclear Magnetic Resonance Techniques

Advanced Nuclear Magnetic Resonance methodologies provide additional structural insights for 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione beyond conventional one-dimensional experiments [10]. Heteronuclear Single Quantum Coherence experiments establish direct carbon-proton connectivities, confirming the assignment of proton signals to their respective carbon atoms. Long-range heteronuclear correlation experiments reveal through-bond connectivities across multiple bonds, providing crucial information about the connectivity patterns within the fused ring system [11].

Nuclear Overhauser Enhancement experiments can provide information about through-space interactions between protons, potentially revealing conformational preferences and spatial relationships within the molecule [17]. The bicyclic nature of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione creates opportunities for through-space interactions between protons on different rings, which can be detected and quantified using these techniques.

Variable temperature Nuclear Magnetic Resonance studies may reveal dynamic processes such as ring flipping or conformational exchange, although the rigid bicyclic framework of this compound likely limits such motions [20]. The presence of NH groups in the structure creates opportunities for hydrogen bonding interactions that may be temperature-dependent and observable through Nuclear Magnetic Resonance spectroscopy. Solvent effects on chemical shifts can provide information about hydrogen bonding capabilities and the electronic distribution within the molecule [7].

Infrared and Raman Spectroscopic Profiling

Infrared and Raman spectroscopy provide complementary vibrational information for 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione, revealing the characteristic functional group frequencies and molecular vibrations that define the structural framework of this heterocyclic compound. The bicyclic nature and the presence of multiple heteroatoms create distinctive vibrational signatures that can be used for identification and structural confirmation.

Infrared Spectroscopic Analysis

The infrared spectrum of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione exhibits several characteristic absorption bands that reflect the various functional groups and structural features present in the molecule [14] [21]. The carbonyl stretching vibrations represent the most prominent features in the spectrum, typically appearing in the region of 1650-1700 wavenumbers. The presence of two carbonyl groups in the dione functionality creates multiple carbonyl stretching bands, with their exact positions influenced by the electronic environment and hydrogen bonding interactions within the crystal lattice [13].

The NH stretching vibrations associated with the dihydropyridazine core appear in the region of 3200-3400 wavenumbers, with their positions and intensities affected by hydrogen bonding interactions [23] [24]. These bands may appear as broad features due to hydrogen bonding in the solid state, and their positions can provide information about the strength and nature of intermolecular interactions. The aromatic carbon-hydrogen stretching vibrations of the thiophene ring appear around 3000-3100 wavenumbers, characteristic of five-membered aromatic heterocycles [14] [25].

The fingerprint region below 1500 wavenumbers contains numerous bands arising from various bending and stretching vibrations of the heterocyclic framework [15] [14]. The thiophene ring shows characteristic vibrations including carbon-sulfur stretching modes around 1000-1100 wavenumbers and ring breathing modes in the 800-900 wavenumber region. The pyridazine ring contributes additional vibrations including carbon-nitrogen stretching modes and ring deformation vibrations that appear throughout the fingerprint region.

Ring deformation vibrations and out-of-plane bending modes of the aromatic protons appear in the region below 900 wavenumbers [14]. The thiophene ring exhibits characteristic out-of-plane hydrogen deformation bands around 700-800 wavenumbers, which are diagnostic for the substitution pattern and can provide information about the degree of ring fusion. The presence of the fused pyridazine ring modifies these vibrations compared to simple thiophene derivatives, creating a unique spectroscopic fingerprint for the bicyclic system [23].

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy for 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione, with different selection rules leading to enhanced intensity for different vibrational modes [26] [27]. The symmetric stretching vibrations and ring breathing modes that may be weak or absent in the infrared spectrum often appear with strong intensity in the Raman spectrum. The aromatic ring stretching vibrations of both the thiophene and pyridazine rings are typically prominent in Raman spectra, providing clear fingerprints for the heterocyclic framework [28] [29].

The carbon-carbon stretching vibrations of the aromatic rings appear prominently in the Raman spectrum, typically in the region of 1400-1600 wavenumbers [26] [30]. These bands provide information about the aromatic character and the degree of conjugation within the fused ring system. The symmetric breathing modes of the heterocyclic rings appear as strong bands in the Raman spectrum and can be used to identify the specific ring systems present in the molecule.

The carbon-sulfur stretching vibrations of the thiophene ring are often more clearly observed in Raman spectroscopy compared to infrared spectroscopy [31] [32]. These vibrations appear around 600-800 wavenumbers and provide specific identification of the thiophene moiety. The carbon-nitrogen stretching vibrations of the pyridazine ring also contribute to the Raman spectrum, appearing in the region of 1000-1300 wavenumbers with intensities that depend on the polarizability changes associated with these vibrations.

Ring deformation and skeletal bending modes appear throughout the low-frequency region of the Raman spectrum [33] [34]. These modes are sensitive to the overall molecular structure and can provide information about the conformational preferences and molecular geometry. The bicyclic nature of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione creates characteristic coupling between the vibrations of the two ring systems, leading to unique spectroscopic signatures that can be used for structural identification and verification.

Vibrational Mode Assignments and Analysis

The assignment of vibrational modes in 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione requires consideration of the coupling between the thiophene and pyridazine ring systems [27] [24]. Computational methods, including density functional theory calculations, can aid in the assignment of experimental vibrational bands by predicting the frequencies and intensities of various normal modes. The fused nature of the bicyclic system leads to mixing of vibrations between the two rings, creating complex vibrational patterns that differ from those of the individual ring components.

The carbonyl stretching modes are typically well-separated and easily assigned due to their characteristic frequencies and high intensities [13]. However, the presence of two carbonyl groups can lead to vibrational coupling, creating symmetric and antisymmetric stretching combinations that appear at slightly different frequencies. The NH stretching modes may show complex patterns due to hydrogen bonding interactions and Fermi resonance with overtones and combination bands [21].

The ring stretching and breathing modes of the heterocyclic framework show characteristic patterns that can be correlated with the specific ring systems present [15] [14]. The thiophene ring contributes modes that are similar to those observed in simple thiophene derivatives, but with modifications due to the ring fusion. The pyridazine ring modes are influenced by the nitrogen substitution pattern and the partial saturation at positions 5 and 6, creating unique spectroscopic signatures for this specific structural framework.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides essential information about the molecular weight, elemental composition, and fragmentation behavior of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione. The characteristic fragmentation patterns observed under various ionization conditions reveal structural features and provide confirmatory evidence for the proposed molecular structure.

Molecular Ion Characteristics

The molecular ion of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione appears at mass-to-charge ratio 168 (molecular formula C₆H₄N₂O₂S), providing direct confirmation of the molecular weight and elemental composition [35] [36]. The isotope pattern observed for the molecular ion reflects the natural abundance of carbon-13, nitrogen-15, oxygen-18, and sulfur-34 isotopes, with the sulfur isotope pattern being particularly distinctive due to the 4.2% natural abundance of sulfur-34 [37] [38]. The molecular ion stability varies depending on the ionization method employed, with electron impact ionization typically producing extensive fragmentation while chemical ionization methods may preserve the molecular ion more effectively.

Under electron impact conditions, the molecular ion of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione exhibits moderate stability, with significant fragmentation occurring through well-defined pathways [39] [40]. The bicyclic nature of the compound and the presence of multiple heteroatoms influence both the ionization efficiency and the subsequent fragmentation behavior. The relative abundance of the molecular ion depends on the electron energy used, with lower energies favoring molecular ion preservation while higher energies promote extensive fragmentation.

Accurate mass measurements using high-resolution mass spectrometry confirm the elemental composition and distinguish the compound from potential isobaric interferences [41]. The exact mass of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione (167.9993 atomic mass units for the most abundant isotope composition) can be determined with sufficient precision to confirm the molecular formula unambiguously. The mass defect analysis provides additional confidence in the structural assignment and helps distinguish between possible isomeric structures.

Primary Fragmentation Pathways

The fragmentation behavior of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione under mass spectrometric conditions reveals several characteristic pathways that reflect the structural features of the molecule [42] [39]. The loss of carbon monoxide (28 mass units) represents one of the most common fragmentation pathways for compounds containing carbonyl groups, and this process is observed prominently in the mass spectrum of the target compound. The sequential loss of two carbon monoxide molecules can occur, corresponding to the two carbonyl groups present in the dione functionality.

The fragmentation of the bicyclic framework typically involves cleavage of the weaker bonds within the ring system [43] [38]. The carbon-sulfur bonds of the thiophene ring and the carbon-nitrogen bonds of the pyridazine ring represent potential cleavage sites, with the specific fragmentation pathways depending on the energy deposition and the stability of the resulting fragment ions. The loss of sulfur-containing fragments is characteristic of thiophene-containing compounds and provides diagnostic information about the presence of the thiophene moiety.

Ring contraction and rearrangement processes can occur during fragmentation, leading to the formation of smaller heterocyclic ions that may not directly correspond to structural subunits of the original molecule [42]. The nitrogen atoms in the pyridazine ring can participate in rearrangement reactions that lead to the formation of stable nitrogen-containing fragment ions. The electronic structure and aromatic stabilization of the heterocyclic framework influence the relative stabilities of various fragment ions and determine the preferred fragmentation pathways.

Secondary Fragmentation and Rearrangement Processes

Secondary fragmentation processes in 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione involve further decomposition of primary fragment ions, leading to smaller and more stable ionic species [39] [38]. The loss of hydrogen cyanide (27 mass units) is commonly observed in nitrogen-containing heterocycles and represents a characteristic secondary fragmentation pathway. This process can occur through rearrangement mechanisms that involve the nitrogen atoms of the pyridazine ring and adjacent carbon atoms.

The formation of hydrocarbon fragment ions through loss of heteroatom-containing fragments provides information about the carbon skeleton of the molecule [37]. The thiophene ring can undergo ring-opening reactions that lead to the formation of linear carbon-sulfur species or complete loss of sulfur-containing fragments. The pyridazine ring can similarly undergo ring-opening and rearrangement processes that generate nitrogen-containing fragments or hydrocarbon ions through loss of nitrogen-containing species.

Hydrogen rearrangement processes play important roles in the secondary fragmentation of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione [42] [40]. The NH groups present in the dihydropyridazine core can participate in hydrogen transfer reactions that stabilize fragment ions or facilitate further decomposition. The aromatic protons of the thiophene ring can also participate in rearrangement processes, particularly those involving the formation of more stable aromatic systems in the fragment ions.

Ionization Method Dependencies

The fragmentation patterns observed for 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione vary significantly depending on the ionization method employed [44]. Electron impact ionization typically produces extensive fragmentation with relatively low molecular ion abundance, providing detailed structural information through the various fragment ions formed. The high energy deposition characteristic of electron impact ionization promotes the formation of smaller fragment ions and can lead to complete degradation of the molecular framework in some cases.

Chemical ionization methods, including proton transfer and adduct formation processes, often preserve the molecular ion more effectively while still providing useful fragmentation information [37] [45]. The formation of protonated molecular ions [M+H]⁺ or other adduct ions can provide alternative fragmentation pathways that complement those observed under electron impact conditions. The choice of reagent gas in chemical ionization can influence both the ionization efficiency and the subsequent fragmentation behavior.

Soft ionization techniques such as electrospray ionization or atmospheric pressure chemical ionization may preserve the molecular ion almost exclusively, with minimal fragmentation occurring under normal conditions [44]. However, collision-induced dissociation can be employed to promote controlled fragmentation and obtain structural information. The fragmentation patterns observed under these controlled conditions often differ from those seen with electron impact ionization, providing complementary structural information that enhances the overall analytical characterization of the compound.

The mass spectrometric analysis of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione provides comprehensive information about the molecular structure, elemental composition, and fragmentation behavior that complements the Nuclear Magnetic Resonance and vibrational spectroscopic data. The characteristic fragmentation patterns serve as molecular fingerprints that can be used for compound identification and structural verification in complex mixtures or synthetic reaction monitoring.

Data Tables and Research Findings

The spectroscopic data presented in these tables represent comprehensive characterization results for 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione under standard analytical conditions. The Nuclear Magnetic Resonance chemical shifts are referenced to tetramethylsilane, infrared and Raman frequencies are measured in wavenumbers, and mass spectrometric data are reported as mass-to-charge ratios. These reference values provide essential benchmarks for the identification and characterization of this compound and related heterocyclic systems.

The integration of multiple spectroscopic techniques provides complementary information that enables complete structural characterization of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione. The Nuclear Magnetic Resonance data establish the connectivity and electronic environment of all atoms within the molecule, while vibrational spectroscopy reveals the functional groups and bonding characteristics. Mass spectrometry confirms the molecular composition and provides insights into the fragmentation behavior and structural stability.

Research findings indicate that the spectroscopic properties of 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione are influenced by the unique electronic structure resulting from the fusion of thiophene and pyridazine heterocycles [8] [46]. The electron-withdrawing nature of the nitrogen atoms affects the electronic distribution throughout the molecule, leading to characteristic chemical shifts and vibrational frequencies that distinguish this compound from related structures. The bicyclic framework creates conformational constraints that are reflected in the spectroscopic data and contribute to the overall molecular stability.

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0.5

Dates

Last modified: 08-15-2023

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